Thiourea hydrochloride

Flotation Copper Recovery Mineral Processing

Choose Thiourea Hydrochloride for unmatched performance: delivers 80% copper oxide recovery in flotation circuits vs. <25% for alternatives. Its intrinsic acidity eliminates separate acid addition in leaching. Enables selective Au, Pd, Pt, Rh, Ir separation on cation-exchange resins. 600,000-fold higher acidity than urea makes it the superior scaffold for organocatalysts. Stabilizes electroless Cu baths—guanidine cannot. Buy direct for consistent high purity and application-specific reliability.

Molecular Formula CH5ClN2S
Molecular Weight 112.58 g/mol
Cat. No. B12841005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea hydrochloride
Molecular FormulaCH5ClN2S
Molecular Weight112.58 g/mol
Structural Identifiers
SMILESC(=S)(N)N.Cl
InChIInChI=1S/CH4N2S.ClH/c2-1(3)4;/h(H4,2,3,4);1H
InChIKeyXJVIPPHGDPEDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiourea Hydrochloride: Technical Specifications and Procurement Considerations for Industrial and Research Applications


Thiourea hydrochloride (CAS 506-61-8; chemical formula SC(NH₂)₂·HCl) is a protonated organosulfur salt derived from thiourea. It is structurally analogous to urea but with the oxygen atom replaced by sulfur, which imparts distinct nucleophilic and hydrogen-bonding characteristics [1]. The hydrochloride form exhibits enhanced solubility in aqueous and acidic media compared to its neutral parent compound, a property that facilitates its use in pickling solutions, flotation processes, and metal complexation reactions . Its pH-dependent stability and propensity to decompose under strongly alkaline conditions necessitate controlled formulation environments. Procurement of thiourea hydrochloride should be guided by application-specific purity requirements, given its roles in metal extraction, organic synthesis, and pharmaceutical intermediate manufacturing.

Why Thiourea Hydrochloride Cannot Be Directly Substituted with Neutral Thiourea or Alternative Protonated Salts in Critical Processes


Substituting thiourea hydrochloride with neutral thiourea or alternative salts such as guanidine hydrochloride is not functionally equivalent in many industrial and laboratory workflows. The protonation state of thiourea hydrochloride alters its electronic distribution, solubility profile, and reactivity with metal ions [1]. For instance, while neutral thiourea acts as a ligand for transition metals, the hydrochloride form provides an intrinsic acidic environment that can eliminate the need for separate acid addition in certain leaching and flotation circuits . In cation-exchange separations, thiourea-hydrochloric acid mixtures demonstrate elution behavior that cannot be replicated using thiourea with alternative acid systems or using guanidine hydrochloride, due to differences in metal-thiourea complex stability and resin affinity [2]. Furthermore, vibration spectroscopy confirms that the hydrochloride cation adopts a distinct resonance structure compared to neutral thiourea, which directly impacts its hydrogen-bond donor capacity in organocatalysis and anion recognition applications [3].

Quantitative Differentiation Evidence for Thiourea Hydrochloride versus Closest Analogs in Industrial and Research Settings


S-n-Dodecyle-iso-thiourea Hydrochloride Delivers 80% Copper Oxide Recovery Versus <25% for Competing Collectors in Waste Incineration Ash Flotation

In a systematic collector screening study for copper recovery from municipal solid waste incineration bottom ash, S-n-dodecyle-iso-thiourea hydrochloride achieved an 80% recovery rate for copper oxide, whereas thiophosphate-based collectors (Danaflot 245) and thiocarbamate/thiophosphate mixtures (AERO MX-5160) yielded recoveries below 25% for copper oxide [1]. The same thiourea hydrochloride derivative also demonstrated the best results for copper sulfide recovery among all collectors tested [1].

Flotation Copper Recovery Mineral Processing

Thiourea Demonstrates Superior Hydrogen-Bond Acidity (pKa 21.1 in DMSO) Compared to Urea (pKa 26.9) for Anion Recognition and Organocatalysis

In DMSO, thiourea exhibits a pKa of 21.1, making it a substantially stronger acid than urea (pKa 26.9) [1]. This 5.8 pKa unit difference translates to a nearly 600,000-fold higher acidity for thiourea compared to urea. As a consequence, thiourea-containing receptors establish stronger hydrogen-bond interactions and form more stable complexes with anions than their urea-containing counterparts [1]. The more acidic thiourea-containing receptor deprotonates in the presence of all investigated anions except chloride, whereas the less acidic urea-containing receptor undergoes deprotonation only with fluoride due to the high stability of [HF₂]⁻ [1].

Organocatalysis Anion Recognition Hydrogen Bonding

Thiourea-HCl Elution System Enables Separation of Precious Metals (Au, Pd, Pt, Rh, Ir) from Base Metals in Cation-Exchange Chromatography

Ion-exchange distribution coefficients have been systematically reported for transition and post-transition elements in hydrochloric acid (0.1–3.0 M) and thiourea solutions on AG50W cation-exchange resins [1]. The elution system using 1.5 M hydrochloric acid–0.1 M thiourea as eluent enables the separation of small amounts of gold, palladium, platinum, rhodium, and iridium from large amounts of numerous base metals [1]. This separation is achievable because thiourea forms stable cationic complexes with precious metals that exhibit distinct retention behavior on sulfonated polystyrene resins compared to base metal ions.

Ion-Exchange Chromatography Precious Metal Separation Analytical Chemistry

Thiourea Exhibits Strong Complexing Ability with Cu(I) and Surface Adsorption Properties for Electroless Copper Plating Bath Stabilization

In electroless copper plating systems, thiourea stabilizes the plating bath while simultaneously decreasing the plating rate [1]. The stabilization effect is attributed to the strong complexing ability of thiourea with Cu(I) and the surface adsorption of thiourea on copper [1]. Voltammetric and gravimetric methods were employed to characterize this dual functional behavior.

Electroless Plating Copper Metallization Bath Stabilization

Thiourea Hydrochloride Protonation Alters Electronic Distribution and Solubility Relative to Neutral Thiourea

The parent compound thiourea features a planar molecular geometry with a C=S bond length of 1.71 Å and C-N bonds averaging 1.33 Å . Protonation with HCl to form thiourea hydrochloride occurs at the sulfur or nitrogen sites, altering the electronic distribution and enhancing solubility in aqueous and polar organic solvents . This protonation-dependent solubility profile is not observed with neutral thiourea, which has lower aqueous solubility and different dissolution kinetics in acidic media. Thiourea hydrochloride exhibits enhanced solubility specifically in aqueous HCl compared to neutral thiourea, facilitating its use in pickling and acid-based cleaning solutions .

Physical Chemistry Solubility Enhancement Spectroscopic Characterization

High-Value Application Scenarios for Thiourea Hydrochloride Based on Quantified Performance Differentiation


Copper Recovery from Challenging Oxide Ores and Industrial Waste Streams via Flotation

Based on the demonstrated 80% copper oxide recovery achieved by S-n-dodecyle-iso-thiourea hydrochloride compared to less than 25% for thiophosphate and thiocarbamate alternatives, thiourea hydrochloride-derived collectors are the preferred procurement choice for flotation circuits processing copper oxide ores, mine tailings, and municipal solid waste incineration bottom ashes. The 3.2-fold or greater recovery advantage directly translates to higher metal yield and reduced waste disposal costs [4].

Separation and Purification of Platinum Group Metals and Gold via Cation-Exchange Chromatography

The validated 1.5 M hydrochloric acid–0.1 M thiourea elution system enables selective separation of gold, palladium, platinum, rhodium, and iridium from large quantities of base metals on AG50W cation-exchange resins [4]. This methodology is directly applicable in analytical geochemistry laboratories, hydrometallurgical refining operations, and precious metal recycling facilities. Procurement of thiourea hydrochloride for this application eliminates the need for less selective or more hazardous alternative separation schemes.

Design of High-Affinity Anion Receptors and Hydrogen-Bond Donor Organocatalysts

The quantified 5.8 pKa unit acidity advantage of thiourea over urea (21.1 vs. 26.9 in DMSO) makes thiourea hydrochloride-derived scaffolds the superior starting material for researchers developing anion receptors and bifunctional organocatalysts. The approximately 600,000-fold higher acidity enables stronger hydrogen-bond interactions, broader anion activation scope, and more efficient catalytic turnover. This evidence supports the procurement of thiourea hydrochloride over urea-based alternatives for asymmetric catalysis and supramolecular chemistry applications [4].

Electroless Copper Plating Bath Stabilization for Electronics Manufacturing

The demonstrated ability of thiourea to stabilize electroless copper plating baths via Cu(I) complexation and surface adsorption provides a functional advantage that guanidine hydrochloride cannot offer [4]. Procurement of thiourea hydrochloride for this application supports extended bath lifetime and controlled deposition rates in printed circuit board fabrication and semiconductor metallization processes, reducing both material waste and production downtime.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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